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Compound of Interest

Compound Name: 5-Aminotetrazole monohydrate

Cat. No.: B096506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
aminotetrazole monohydrate, a key heterocyclic compound with significant applications in

medicinal chemistry and materials science. This document details available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental

protocols for these analyses, and presents a logical workflow for the spectroscopic

characterization of such compounds.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 5-

aminotetrazole and its corresponding anion. Due to the limited availability of public domain

spectra for the monohydrate, data for the closely related tetramethylammonium 5-

aminotetrazolate is provided for reference.

Table 1: NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b096506?utm_src=pdf-interest
https://www.benchchem.com/product/b096506?utm_src=pdf-body
https://www.benchchem.com/product/b096506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter 1H NMR (DMSO-d6) 13C NMR (DMSO-d6)

Chemical Shift (δ)
~3.9 ppm (broad singlet, 2H,

NH2)
~164.1 ppm (1C, C-NH2)

Instrumentation 300 MHz NMR Spectrometer 75 MHz NMR Spectrometer

Reference Klapötke, T. M., et al. (2010)[1] Klapötke, T. M., et al. (2010)[1]

Note: Data is for tetramethylammonium 5-aminotetrazolate, which provides a close

approximation for the aminotetrazole anion.

Table 2: IR Spectroscopic Data

Wavenumber (cm-1) Assignment

3346 N-H stretch

3144 N-H stretch

1508 C=N stretch

1486 C=N stretch

1118 Tetrazole ring vibration

949 Tetrazole ring vibration

Note: Data is for tetramethylammonium 5-aminotetrazolate.[1]

Table 3: Mass Spectrometry Data
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Parameter Value

Molecular Formula CH5N5O

Molecular Weight 103.08 g/mol

Exact Mass 103.04940980 Da

Ionization Mode
Electrospray Ionization (ESI) is commonly used

for this class of compounds.

Source: PubChem CID 12211273.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

protocols are based on standard laboratory practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-aminotetrazole monohydrate.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) to a final volume of

0.6-0.7 mL in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra were recorded on a 300 MHz spectrometer for 1H NMR and a 75 MHz

spectrometer for 13C NMR.[1]

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 5-aminotetrazole monohydrate with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the fine powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.

Data Acquisition:

The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[2]

The spectrum was acquired in the range of 4000-400 cm-1.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 5-aminotetrazole monohydrate in a suitable solvent system

(e.g., methanol/water).

Data Acquisition:

Mass spectrometric analysis is typically performed using an electrospray ionization (ESI)

source coupled to a mass analyzer.

The ESI source generates gas-phase ions from the sample solution, which are then

separated based on their mass-to-charge ratio (m/z).

Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound such as 5-aminotetrazole monohydrate.
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Spectroscopic Analysis Workflow for 5-Aminotetrazole Monohydrate
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4702350/
https://pubchem.ncbi.nlm.nih.gov/compound/12211273
https://pubchem.ncbi.nlm.nih.gov/compound/12211273
https://www.benchchem.com/product/b096506#spectroscopic-data-nmr-ir-mass-spec-of-5-aminotetrazole-monohydrate
https://www.benchchem.com/product/b096506#spectroscopic-data-nmr-ir-mass-spec-of-5-aminotetrazole-monohydrate
https://www.benchchem.com/product/b096506#spectroscopic-data-nmr-ir-mass-spec-of-5-aminotetrazole-monohydrate
https://www.benchchem.com/product/b096506#spectroscopic-data-nmr-ir-mass-spec-of-5-aminotetrazole-monohydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b096506?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

